4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid
Description
4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid is a benzoic acid derivative featuring a 1,3-thiazin-2-ylamino substituent at the para position. The 1,3-thiazine ring is a six-membered heterocycle containing one sulfur and one nitrogen atom, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)8-2-4-9(5-3-8)13-11-12-6-1-7-16-11/h2-5H,1,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZHINDQUDTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dihydro-4H-1,3-thiazin-2-one with an amine derivative, followed by subsequent reactions to introduce the benzoic acid group . The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has potential as a bioactive molecule with antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular components involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The primary analogs of 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid include:
- Oxazine analogs : Replace sulfur with oxygen in the heterocycle (e.g., 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid).
- Aminobenzoic acid derivatives: Vary in substituents, such as 3,5-diaminobenzoic acid dihydrochloride or diazepane-containing variants.
Key structural distinctions:
Physicochemical Properties
Thiazine derivatives may exhibit intermediate solubility between hydrophilic aminobenzoic acid salts and lipophilic oxazine-containing compounds.
Biological Activity
The compound 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid is a member of the thiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C9H15N3OS
- Molecular Weight : 215.30 g/mol
- CAS Number : 1865188-68-6
The compound features a thiazine ring, which is crucial for its biological properties. Thiazines are often involved in interactions with various biological targets, including enzymes and receptors.
Antitumor Activity
Research indicates that derivatives of thiazine compounds exhibit significant antitumor activity. For instance, a study on bis-dihydrothiazines demonstrated their effectiveness in inhibiting tumor cell proliferation, suggesting that the thiazine structure contributes to their anticancer properties. The microwave-assisted synthesis of these compounds yielded high purity and efficiency, emphasizing their potential for industrial applications .
Protein Kinase Inhibition
A notable area of investigation is the inhibition of protein kinase CK2. Modified analogs of benzoic acid derivatives have shown promising results in inhibiting CK2 activity with IC50 values ranging from 0.0046 to 0.017 μM. These findings underscore the potential of thiazine-containing compounds in cancer therapy by targeting specific kinases involved in tumor growth and survival .
Antimicrobial Activity
The antimicrobial properties of thiazine derivatives have also been explored. Some studies report moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly influence antibacterial potency, with certain modifications enhancing efficacy against resistant strains .
Case Study 1: Antitumor Efficacy
A series of bis-dihydrothiazines were synthesized and evaluated for their cytotoxic effects on A549 lung cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Apoptosis induction |
| Compound B | 3.5 | Cell cycle arrest at G2/M phase |
Case Study 2: CK2 Inhibition
In a comparative study, various analogs of 4-(thiazol-5-yl)benzoic acid were tested for CK2 inhibitory activity. The introduction of halogen groups significantly enhanced potency.
| Analog | IC50 (CK2α) (μM) | Antiproliferative Activity (CC50 A549) (μM) |
|---|---|---|
| Parent Compound | 0.017 | 3.0 |
| 3-Halo Analog | 0.014 | 1.5 |
| 3-Methoxy Analog | 0.016 | 2.0 |
The biological activity of This compound is primarily attributed to its interaction with specific protein targets:
- Enzyme Inhibition : The compound binds to active sites of kinases and other enzymes, disrupting their function.
- Cell Cycle Modulation : It induces cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanism : Its action against bacteria may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
